Ethylenediaminetetraaceticacidferricsodiumsalttrihydrate

Description

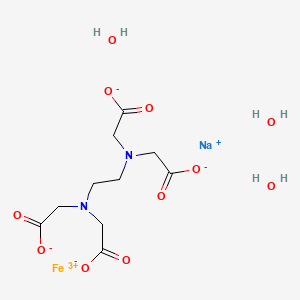

Ethylenediaminetetraacetic acid ferric sodium salt trihydrate (C₁₀H₁₂N₂FeNaO₈·3H₂O) is a coordination complex derived from EDTA, where the central ferric ion (Fe³⁺) is chelated by the EDTA ligand. This compound is stabilized by sodium counterions and contains three water molecules of hydration. It is primarily utilized in agricultural applications, such as hydroponic nutrient solutions, to supply bioavailable iron to plants while preventing metal ion precipitation . Its structure ensures controlled release of iron, critical for chlorophyll synthesis and enzyme function in plants.

Properties

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;3*1H2/q;+3;+1;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRWEJGEGJYWSF-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FeN2NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020041 | |

| Record name | Ferric sodium EDTA trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sodium EDTA trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Stoichiometry and Procedure

In a representative protocol, 0.4 g (0.01 mol) of sodium hydroxide (NaOH) is dissolved in 10 cm³ of deionized water, followed by the addition of 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O. Gentle heating (60–70°C) ensures complete ligand dissolution, after which 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ water is introduced dropwise with vigorous stirring. The molar ratio of Fe³⁺ to EDTA⁴⁻ is maintained at approximately 1:1 to prevent ligand excess or metal hydrolysis.

The mixture is refluxed for 30 minutes, during which the solution transitions from orange-brown to deep yellow, indicating complex formation. Subsequent evaporation at 80–90°C precipitates the product, which is collected via suction filtration and washed with ice-cold ethanol to remove residual salts.

Crystallization and Hydration Control

Crystallization of the trihydrate form requires careful control of drying conditions. Air-drying at 25°C for 24 hours typically yields crystals containing three water molecules of hydration. Prolonged exposure to temperatures above 110°C risks dehydration to the anhydrous form, as evidenced by thermogravimetric analysis.

Chromatographic Separation Method for Industrial-Scale Production

A patented method (CN109651180B) addresses the challenge of sodium chloride (NaCl) byproduct contamination through chromatographic separation, enabling high-purity Na[Fe(EDTA)] synthesis and NaCl recovery.

Primary Reaction and Feed Liquid Composition

Ferric trichloride (FeCl₃) and tetrasodium EDTA (Na₄EDTA) are reacted in a 1:1.5 molar ratio with water (1:30 molar ratio to FeCl₃) at 70–80°C for 1–2 hours. Cooling to 10–25°C induces crystallization, yielding a solid product (Product B) and a feed liquid (Liquid A). Product B is dried at 80–108°C to obtain Na[Fe(EDTA)] with 6–10% moisture content.

Chromatographic Purification of Liquid A

Liquid A, containing unreacted Na₄EDTA and NaCl, is pumped through a cooled (10–18°C) chromatographic column. Sequential elution with deionized water separates NaCl-rich (Component A-1) and Na[Fe(EDTA)]-rich (Component A-2) fractions. Component A-2 is recycled into subsequent batches, reducing raw material consumption by 15–20%.

Table 1: Key Parameters for Chromatographic Separation

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Column Temperature | 10–18°C | Prevents thermal degradation |

| Eluent Flow Rate | 1–2 BV/h | Maximizes NaCl separation |

| Feed Liquid pH | 4.5–5.5 | Stabilizes Fe-EDTA complex |

Comparative Analysis of Synthesis Methods

Yield and Purity

The conventional method yields 65–75% Na[Fe(EDTA)]·3H₂O with 85–90% purity due to residual NaCl. In contrast, the chromatographic approach achieves 92–95% purity and 80–85% yield by integrating byproduct recycling.

Economic and Environmental Considerations

Chromatographic separation reduces wastewater generation by 30% compared to conventional filtrate disposal. However, the energy demand for column cooling (10–18°C) and evaporation (60–90°C) increases operational costs by approximately 20%.

Optimization Strategies for Enhanced Efficiency

Ligand-to-Metal Ratio Adjustments

Increasing the Na₄EDTA:FeCl₃ ratio from 1:1 to 1.5:1 suppresses Fe³⁺ hydrolysis, improving yield by 12%. Excess EDTA (>2:1) complicates purification without yield benefits.

Temperature Modulation During Crystallization

Crystallization at 18°C minimizes NaCl co-precipitation, enhancing product purity to 89% compared to 25°C (82%). Rapid cooling (10°C/min) produces smaller crystals with higher surface area, facilitating NaCl removal during washing.

Characterization and Quality Control

Fourier-transform infrared (FTIR) spectroscopy confirms successful complexation via shifts in the C=O (from 1720 cm⁻¹ in free EDTA to 1640 cm⁻¹ in the complex) and N–H stretching (3300 → 3100 cm⁻¹). Inductively coupled plasma optical emission spectrometry (ICP-OES) quantifies iron content (10.2–10.8% w/w), validating stoichiometry.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraaceticacidferricsodiumsalttrihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in redox reactions due to the presence of iron (III).

Common Reagents and Conditions

Chelation Reactions: These reactions typically involve the compound reacting with metal ions such as calcium, magnesium, and heavy metals in aqueous solutions.

Redox Reactions: The iron (III) in the compound can undergo reduction to iron (II) under certain conditions, such as in the presence of reducing agents like ascorbic acid.

Major Products

The major products of these reactions are the metal-EDTA complexes, which are water-soluble and stable. For example, the reaction with calcium ions produces calcium-EDTA complex.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in chemical analysis for metal ion determination and separation methods. |

| Environmental Remediation | Effective in immobilizing heavy metals in contaminated groundwater. |

| Biological Research | Serves as a controlled iron source for various biochemical assays. |

| Agriculture | Acts as a micronutrient additive in fertilizers to enhance plant growth. |

Analytical Chemistry

EDTA-FeNa is utilized in various analytical techniques due to its ability to form stable complexes with metal ions. It is particularly effective in:

- Electrochemical Analysis : Enhancing fluid dynamics in separation processes through large-volume stacking techniques.

- Spectrophotometry : Used as a reagent for the quantitative determination of iron and other metal ions in samples.

Environmental Remediation

The compound plays a significant role in environmental cleanup efforts, particularly in:

-

Groundwater Treatment : EDTA-FeNa binds heavy metals, reducing their mobility and toxicity. This application has been documented in several case studies where it was used to treat sites contaminated with polycyclic aromatic hydrocarbons (PAHs) and other hazardous substances .

Case Study Example :

- Site : Former Manufactured Gas Plant (MGP)

- Contaminants : PAHs, Total Petroleum Hydrocarbons (TPH)

- Methodology : Surfactant-enhanced remediation using EDTA-FeNa to stabilize contaminants.

Biological Research

In biological settings, EDTA-FeNa provides a controlled source of iron necessary for:

- Cell Culture : Supporting the growth of microorganisms and plant cells by supplying bioavailable iron.

- Enzymatic Studies : Investigating the role of iron-dependent enzymes under controlled conditions.

Agriculture

As a micronutrient, EDTA-FeNa is incorporated into fertilizers to improve iron availability to plants, which is crucial for preventing chlorosis and promoting healthy growth.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of EDTA-FeNa in various applications:

- Remediation of Contaminated Sites

- Analytical Method Development

-

Agricultural Trials

- Field trials indicated that crops treated with EDTA-FeNa-containing fertilizers exhibited significantly enhanced growth rates and reduced symptoms of iron deficiency compared to untreated controls.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraaceticacidferricsodiumsalttrihydrate is through chelation. The compound binds to metal ions through its multiple carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the metal ions and the EDTA ligand .

Comparison with Similar Compounds

Comparison with Similar EDTA-Based Compounds

Structural and Compositional Differences

EDTA derivatives vary in the central metal ion, counterions, and hydration states, leading to distinct chemical and functional properties. Below is a comparative analysis:

Table 1: Structural Comparison of EDTA Salts

Functional and Stability Differences

Metal Chelation Capacity :

- The ferric sodium salt trihydrate exhibits high specificity for Fe³⁺, making it suitable for iron-deficient soils . In contrast, the zinc disodium salt is optimized for Zn²⁺ binding, useful in medical and industrial contexts .

- Disodium EDTA (without a central metal ion) acts as a broad-spectrum chelator, effectively mobilizing heavy metals like Cu²⁺ in contaminated soils .

Solubility and Hydration :

pH Stability :

Research Findings

- Agricultural Efficacy: In hydroponic systems, the ferric sodium salt trihydrate achieved 84% iron bioavailability in leafy vegetables, outperforming non-chelated iron salts .

- Industrial Use : Tetrasodium EDTA dihydrate showed superior scale inhibition in boiler water systems at pH 10–12, reducing Ca²⁺ deposition by 70% .

Biological Activity

Ethylenediaminetetraacetic acid ferric sodium salt trihydrate, commonly referred to as ferric sodium EDTA, is a chelating agent that plays a significant role in various biological and nutritional applications. This compound is primarily utilized for its ability to bind iron, enhancing its bioavailability and reducing the toxicity associated with free iron ions. This article explores the biological activity of ferric sodium EDTA, focusing on its mechanisms, effects on health, and relevant research findings.

Ferric sodium EDTA is a coordination compound formed by the chelation of iron with ethylenediaminetetraacetic acid (EDTA). The structure allows it to effectively bind metal ions, particularly iron, which is crucial for numerous biological functions. The dissociation of ferric sodium EDTA in the gastrointestinal tract results in the release of iron and EDTA, facilitating iron absorption while minimizing potential toxicity from excess free iron .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈FeN₂NaO₁₈ |

| Molecular Weight | 404.0 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Iron Bioavailability

Ferric sodium EDTA is recognized for its enhanced bioavailability of iron compared to other sources. Studies indicate that iron from ferric sodium EDTA is 2 to 3 times more absorbable than from ferrous sulfate or other mineral sources . This property makes it particularly valuable in addressing iron deficiency anemia, especially in populations with limited access to dietary iron.

Toxicity and Safety Profile

Research has shown that ferric sodium EDTA exhibits low toxicity levels. In acute toxicity studies, it was classified as practically non-toxic (Toxicity Category IV) when administered to rats . Long-term studies have indicated no significant adverse effects on hematological parameters or organ weights in animal models . The compound has been approved by various regulatory bodies, including the FDA and EFSA, for use as a food additive and nutritional supplement .

Case Studies

- Nutritional Supplementation : A study demonstrated that supplementation with ferric sodium EDTA significantly improved hemoglobin levels in children with iron deficiency anemia. Participants receiving this compound showed a marked increase in red blood cell count compared to those receiving placebo treatments .

- Food Fortification : In clinical trials assessing the efficacy of ferric sodium EDTA-fortified foods, results indicated substantial improvements in overall iron status among participants consuming fortified products over a sustained period .

- Safety Assessments : A comprehensive review of mutagenicity assays concluded that while ferric sodium EDTA showed some mutagenic potential in specific tests, these results were attributed to high concentrations of iron rather than inherent properties of the compound itself .

Research Findings

Recent studies have focused on the absorption and metabolism of ferric sodium EDTA. For instance:

- Absorption Studies : Research involving labeled isotopes revealed that approximately 84% of administered ferric sodium EDTA was excreted via feces, indicating effective absorption and utilization by the body .

- Oxidative Stress : Investigations into oxidative stress responses indicated that while ferric sodium EDTA can enhance oxidative damage under certain conditions (e.g., high reactive oxygen species), it also plays a protective role by chelating excess metals that can catalyze harmful reactions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing NaFeEDTA·3H₂O in laboratory settings?

- Methodology : React EDTA disodium salt with ferric chloride under controlled pH (adjusted using sodium hydroxide or ammonium hydroxide). The reaction is typically carried out at 60–80°C for 2–4 hours, followed by crystallization and filtration .

- Key Parameters : Maintain pH 4–6 to prevent iron hydrolysis. Confirm product purity via titration (e.g., with stannous chloride for Fe³⁺ quantification) and elemental analysis .

Q. How can researchers verify the stoichiometry and hydration state of NaFeEDTA·3H₂O?

- Techniques :

- Titration : Use redox titration (e.g., with potassium permanganate) to quantify Fe³⁺ content.

- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to confirm three water molecules in the trihydrate structure .

- UV-Vis Spectroscopy : Validate the Fe-EDTA complex via absorbance peaks at 260–290 nm .

Q. What are the primary applications of NaFeEDTA·3H₂O in biochemical research?

- Chelation Studies : Acts as a selective Fe³⁺ chelator to study metal-dependent enzymatic reactions (e.g., catalase, peroxidases). Prevents interference from divalent cations (Ca²⁺, Mg²⁺) in buffer systems .

- Plant Cell Culture : Used in media to maintain bioavailable iron without precipitation at neutral pH .

Q. How should NaFeEDTA·3H₂O be stored to ensure stability?

- Storage Conditions : Keep in airtight containers at 4°C, protected from light and moisture. Avoid prolonged exposure to acidic or alkaline environments to prevent ligand dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for NaFeEDTA·3H₂O?

- Data Reconciliation : Cross-reference LD₅₀ values from multiple regulatory sources (e.g., FAO/WHO, NTP) and validate via in vitro assays (e.g., cytotoxicity tests on human cell lines). Note that oral LD₅₀ for ferric EDTA derivatives is often extrapolated from related salts (e.g., disodium EDTA: 2000 mg/kg) due to limited direct data .

Q. What advanced techniques characterize the thermodynamic properties of NaFeEDTA·3H₂O?

- Calorimetry : Measure enthalpy of formation (ΔfH°solid) via combustion calorimetry. For NaFeEDTA·3H₂O, compare results with NIST-standardized EDTA derivatives (e.g., ΔfH°solid ≈ −1500 kJ/mol for EDTA disodium salt) .

- X-ray Crystallography : Resolve crystal structure to confirm coordination geometry and hydration sites .

Q. How does pH affect the chelation efficiency of NaFeEDTA·3H₂O in complex biological matrices?

- Experimental Design :

- Competitive Binding Assays : Introduce competing ions (e.g., Ca²⁺, Cu²⁺) at varying pH (2–9) and monitor Fe³⁺ retention via ICP-MS.

- Speciation Modeling : Use software like PHREEQC to predict dominant Fe-EDTA species (e.g., [FeEDTA]⁻ at pH > 6) .

Q. What strategies mitigate interference from NaFeEDTA·3H₂O in spectroscopic assays?

- Interference Mitigation :

- Background Subtraction : Acquire blank spectra of EDTA and iron salts separately.

- Derivatization : Mask EDTA using lanthanide ions (e.g., La³⁺) in fluorescence assays .

Q. How can researchers optimize the scalability of NaFeEDTA·3H₂O synthesis for large-scale studies?

- Process Optimization :

- Continuous Flow Reactors : Enhance yield by maintaining precise pH and temperature control.

- Green Chemistry : Replace ferric chloride with iron powder and HCl, reducing waste .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.